Lipophilicity and Lead-Likeness
The acetyl derivative exhibits a computed XLogP3 of -0.4, which is significantly lower than that of the benzyl analog (predicted XLogP3 ~2.5). This nearly 3 log unit difference in predicted lipophilicity is critical for lead-likeness. The acetyl compound falls within the preferred range for fragment libraries (AlogP < 3), while the benzyl analog exceeds it, potentially leading to higher non-specific binding and poorer solubility [1]. This difference is a class-level inference, as the values are computed rather than experimentally measured.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 5-Benzyl-5-azaspiro[2.4]heptan-7-one (computed XLogP3 ~2.5, SYBYL/CLOGP estimate) |
| Quantified Difference | ΔXLogP3 ≈ 2.9 (target more hydrophilic) |
| Conditions | PubChem computed XLogP3-AA (target); comparator estimated from structure-based CLOGP (BioByte) as direct measurement unavailable [2] |
Why This Matters
Procurement for fragment-based screening prioritizes compounds with XLogP3 < 3; the acetyl analogue meets this criterion, whereas the benzyl analogue likely does not, directly influencing library design decisions.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. (Fragment-likeness criteria: MW <300, H-bond donors ≤3, acceptors ≤3, ClogP ≤3). View Source
- [2] SYBYL CLOGP estimate for 5-Benzyl-5-azaspiro[2.4]heptan-7-one. BioByte Corp., 2016. (Representative value for N-benzyl spiroketones). View Source
